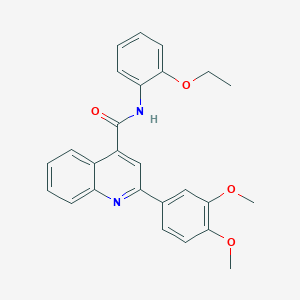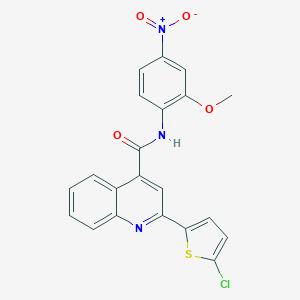
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the alkylation of 1-bromoadamantane with an appropriate alkyl halide to introduce the adamantyl group . The final step involves the bromination of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce the use of toxic reagents. For example, the use of environmentally friendly solvents and catalysts can be employed to make the process more sustainable . Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of N5-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and bioavailability, allowing it to effectively interact with biological membranes . The bromine atom and pyrazole ring contribute to the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the bromine atom and pyrazole ring provide opportunities for further functionalization and interaction with biological targets .
特性
分子式 |
C17H24BrN3O |
|---|---|
分子量 |
366.3g/mol |
IUPAC名 |
N-(1-adamantyl)-4-bromo-2-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24BrN3O/c1-3-21-15(14(18)10-19-21)16(22)20(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13H,3-9H2,1-2H3 |
InChIキー |
CXOOZXUQAWNEJX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B457955.png)
![Methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457956.png)

![Ethyl 2-(2-(4-nitrophenyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B457959.png)
![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457960.png)
![N-(2,3-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B457961.png)

![2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B457967.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457968.png)



![4-isopropyl-N-{4-[(4-isopropylbenzoyl)amino]cyclohexyl}benzamide](/img/structure/B457976.png)

